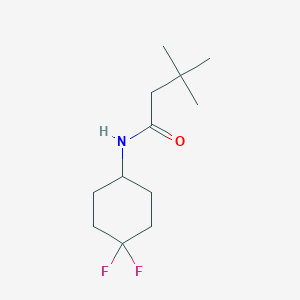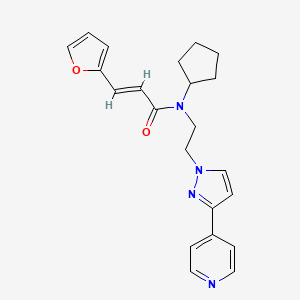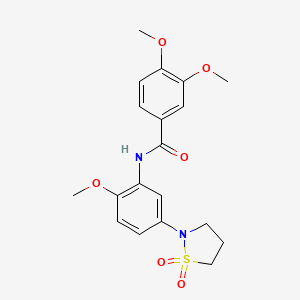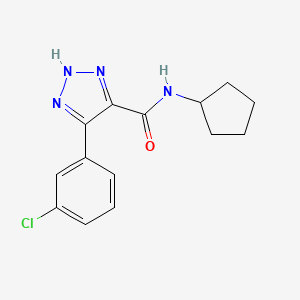
N-(4,4-difluorocyclohexyl)-3,3-dimethylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves multistep processes that start from basic organic or amino acids, leading to enantiomerically pure intermediates. For example, the synthesis of dimethyl N-(9-phenylfluoren-9-yl)glutamate derivatives involves selective selenenylation-oxidation steps, demonstrating the complexity and precision required in synthesizing such compounds (Paz & Sardina, 1993).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(4,4-difluorocyclohexyl)-3,3-dimethylbutanamide often includes complex cyclic systems and substituents that influence their chemical behavior and physical properties. The structure is typically confirmed through spectroscopic methods, such as NMR and IR spectroscopy, which provide detailed information on the electronic environment and molecular geometry.
Chemical Reactions and Properties
Chemical reactions involving compounds with difluorocyclohexyl groups can include transformations like gem-difluorination, which is crucial for introducing fluorine atoms into the molecular structure. Such reactions are valuable for the synthesis of biologically active molecules, demonstrating the compound's reactivity and potential for further chemical modifications (Lin et al., 2021).
Applications De Recherche Scientifique
Assembling of Diazabicyclo Frameworks
Research has indicated that derivatives related to N-(4,4-difluorocyclohexyl)-3,3-dimethylbutanamide can participate in the assembly of complex heterocyclic structures, such as 3,6-diazabicyclo[3.1.0]hexane frameworks, through oxidative systems. This demonstrates the compound's utility in constructing novel organic frameworks that could have various applications in material science and organic chemistry (Moskalik et al., 2014).
Fluorination and Its Effects
The study of fluorinated tertiary thio- and selenoethers showcases the impact of fluorine atoms on the chemical and physical properties of organic molecules. By examining reactions involving perfluoro(1,1-dimethylbutanide) anion, researchers have contributed to a deeper understanding of how fluorination can alter reactivity, stability, and solubility, potentially leading to new materials or more efficient chemical processes (Suzuki et al., 1987).
Conformational Studies of Fluorinated Compounds
Investigations into the conformational dynamics of fluorinated cyclohexane derivatives, such as 4,4-difluoro-1,1-dimethylcycloheptane, have provided insights into the effects of fluorination on molecular structure and behavior. Understanding these effects is crucial for the design of fluorinated compounds with desired physical and chemical properties, relevant in pharmaceuticals, agrochemicals, and materials science (Glazer et al., 1972).
Surface Activity of Fluorinated Surfactants
The synthesis and study of perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid ester fluorocarbon surfactants demonstrate the unique surface-active properties of fluorinated compounds. These surfactants exhibit low surface tension and can significantly reduce the surface tensions of organic solvents, highlighting their potential applications in various industrial processes, including coatings, lubricants, and in the formulation of repellent materials (Han et al., 2009).
Chemical Detection and Fluorophosphinidene Complexes
Research on the generation and trapping of superelectrophilic terminal fluorophosphinidene complexes sheds light on the potential applications of fluorinated compounds in chemical sensing and detection. Such studies contribute to the development of new methods for detecting and quantifying reactive species, with potential applications in environmental monitoring, industrial process control, and safety (Compain et al., 2006).
Safety And Hazards
As with any chemical compound, handling “N-(4,4-difluorocyclohexyl)-3,3-dimethylbutanamide” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its properties. For example, if the compound is volatile, inhalation could be a risk. If the compound is reactive, it could pose a risk of chemical burns .
Orientations Futures
The future research directions involving this compound would depend on its properties and uses. For example, if the compound shows promising biological activity, it could be studied as a potential pharmaceutical drug. Alternatively, if the compound has interesting chemical reactivity, it could be used as a building block in synthetic chemistry .
Propriétés
IUPAC Name |
N-(4,4-difluorocyclohexyl)-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21F2NO/c1-11(2,3)8-10(16)15-9-4-6-12(13,14)7-5-9/h9H,4-8H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVEHIPXLKPNPTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1CCC(CC1)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,4-difluorocyclohexyl)-3,3-dimethylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Phenylpyrrolo[2,1-F][1,2,4]triazin-2-OL](/img/structure/B2498494.png)


![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2498497.png)





![6-(Oxolan-2-ylmethyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2498509.png)
![{[2-(3-Chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetonitrile](/img/structure/B2498510.png)
![N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide](/img/structure/B2498511.png)
![[3-(4-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2498512.png)
![3-[2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]acrylic acid](/img/structure/B2498515.png)